molecular formula C15H11N3S B14006039 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-16-9

3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14006039
CAS No.: 832696-16-9
M. Wt: 265.3 g/mol
InChI Key: LUAHDBIURXCBLQ-UHFFFAOYSA-N
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Description

3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a chemical compound with the CAS Number 832696-16-9 . This complex heterocyclic compound features a thieno[3,2-c]pyridin-4-amine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery research, linked to a 1H-indol-6-yl group at the 3-position . The molecular fusion of indole and thienopyridine systems makes it a valuable building block for researchers, particularly in the synthesis of novel molecules with potential biological activity. As a reference standard or molecular tool, it is used in pharmaceutical R&D for high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR) . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

832696-16-9

Molecular Formula

C15H11N3S

Molecular Weight

265.3 g/mol

IUPAC Name

3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18)

InChI Key

LUAHDBIURXCBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine typically follows a multi-step route involving:

  • Construction of the thieno[3,2-c]pyridine core via intramolecular heteroannulation of appropriately substituted thiophene derivatives.
  • Introduction of the 1H-indol-6-yl substituent at the 3-position.
  • Installation of the amino group at the 4-position, often via nucleophilic substitution or amination reactions.

The key to successful synthesis lies in the preparation of 4,5-substituted 3-amino-2-functionalized thiophenes as precursors, followed by cyclization to form the fused heterocyclic system.

Preparation of 4,5-Substituted 3-Amino-2-Functionalized Thiophenes

According to the methodology described by Vulcan Chemicals and corroborated by organic synthesis literature, 4,5-substituted 3-amino thiophenes can be synthesized in high yields by a sequential one-pot process involving:

  • Treatment of (hetero)aryl or unsubstituted acetonitriles or acetates with (hetero)aryl dithioesters in the presence of lithium diisopropylamide (LDA).
  • In situ alkylation and intramolecular condensation of the resulting enethiolate salts with functionalized activated methylene halides such as cinnamyl bromide or 2-bromobenzyl chloride.

This sequence yields the substituted 3-amino thiophenes that serve as key intermediates for further cyclization (Table 1).

Step Reagents/Conditions Outcome
1 (Het)aryl acetonitrile + (het)aryl dithioester + LDA Formation of enethiolate salts
2 Alkylation with activated methylene halide 4,5-Substituted 3-amino-2-functionalized thiophenes

Intramolecular Cyclization to Thieno[3,2-c]pyridine Core

The cyclization step involves intramolecular heteroannulation, transforming the substituted 3-amino thiophenes into the fused thieno[3,2-c]pyridine ring system. This process can be carried out under thermal conditions or with the aid of Lewis acids such as aluminum chloride (AlCl3) to activate the cyano group for nucleophilic attack by the amino group.

  • The amino group attacks the electrophilic cyano carbon, initiating ring closure.
  • Heating at elevated temperatures (e.g., 160 °C) in appropriate solvents like acetonitrile/acetic acid mixtures facilitates cyclization.
  • The presence of AlCl3 enhances the electrophilicity of the cyano group, improving yields.

This cyclization is critical for forming the tricyclic scaffold of this compound (Scheme 1).

Amination at the 4-Position

The amino group at the 4-position of the thieno[3,2-c]pyridine ring is typically installed by:

  • Nucleophilic substitution of a 4-chlorothieno[3,2-c]pyridine intermediate with ammonia or primary amines.
  • Alternatively, reduction of nitro or azido precursors at the 4-position to the corresponding amines.

Chlorination of the carbonyl precursor at the 4-position with phosphorus oxychloride (POCl3) generates the 4-chloro intermediate, which undergoes nucleophilic substitution with ammonia or amines under reflux to yield the 4-amino derivative.

Representative Synthetic Route Summary

Step No. Reaction Reagents/Conditions Yield (%) Notes
1 Formation of substituted 3-amino thiophene LDA, (het)aryl dithioesters, activated methylene halides High (70-90%) One-pot sequential process
2 Cyclization to thieno[3,2-c]pyridine core Heat, AlCl3 catalyst, acetonitrile/acetic acid Moderate to high (50-80%) Lewis acid catalysis improves yield
3 Chlorination at 4-position POCl3, 110 °C 60-85% Prepares for amination
4 Amination at 4-position NH3 or primary amine, reflux 70-90% Nucleophilic substitution
5 Introduction of 1H-indol-6-yl substituent Pd-catalyzed cross-coupling or use of indole precursors Variable Depends on method

Notes on Reaction Conditions and Optimization

  • The use of LDA is critical for deprotonation and generation of reactive enethiolate intermediates.
  • Activated methylene halides must be carefully selected to promote intramolecular condensation.
  • Cyclization temperature and Lewis acid catalyst loading must be optimized to maximize yield and minimize side reactions.
  • Protection/deprotection steps may be necessary if sensitive functional groups are present on the indole ring.
  • Microwave-assisted heating has been reported to accelerate some of these steps, particularly amination and cyclization.

Chemical Reactions Analysis

Functional Group Transformations

The 4-amino group and indole moiety enable further derivatization:

Reaction Type Reagents/Conditions Product Reference
Acylation Formic acid, 100°C7-(Indol-6-yl)pyrimidino[4',5':4,5]thieno[3,2-c]pyridin-4-one
Amidine formation Formamide, microwave irradiation7-(Indol-6-yl)pyrimidino[4',5':4,5]thieno[3,2-c]pyridin-4-amine
Cyano substitution Malononitrile, K₂CO₃3-Cyano-4-(indol-6-yl)thieno[3,2-c]pyridin-4-amine
Thiazolidinone synthesis Thioglycolic acid, reflux2-(4-Oxothiazolidin-3-yl)-4-(indol-6-yl)thiophene-3-carbonitrile

Cyclization and Ring Expansion

The compound undergoes annulation reactions to form fused heterocycles:

  • Pyrimidine ring formation : Treatment with ethylenediamine yields imidazole-fused derivatives (e.g., 3-(4,5-dihydro-1H-imidazol-2-yl)-4-(indol-6-yl)thiophen-2-amine) .

  • Thienopyrimidinones : Reaction with thiourea derivatives produces sulfur-containing fused systems .

Mechanistic insight :
3 Amino groupnucleophilic attackRing closure via elimination of NH3\text{3 Amino group}\xrightarrow{\text{nucleophilic attack}}\text{Ring closure via elimination of NH}_3 .

Analytical Validation of Reactions

Reaction progress and product purity are confirmed using:

Technique Key Data Application Example
¹H/¹³C NMR δ 7.8–8.2 (aromatic H), δ 165 (C=O)Confirmation of pyrimidinone formation
Mass Spectrometry m/z 349.1 [M+H]⁺Molecular ion peak for thieno[3,2-c]pyridine derivatives
TLC Rf 0.6 (ethyl acetate/hexane 3:7)Monitoring cyclization completion

Stability and Reactivity Considerations

  • pH sensitivity : The amino group undergoes protonation below pH 5, altering electronic properties.

  • Thermal stability : Decomposition observed above 250°C, necessitating low-temperature reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-c]pyridin-4-amine Derivatives as Kinase Inhibitors

Compound 14g (Zhao et al., 2015)
  • Structure: Features a 4-phenoxyphenyl group at the 3-position and a substituted pyrimidine at the 7-position.
  • Activity : Potent Bruton’s tyrosine kinase (BTK) inhibitor with IC₅₀ = 12.8 nM. Demonstrates high kinase selectivity and favorable pharmacokinetic (PK) properties .
GSK-843 ()
  • Structure: 3-(1,3-Benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine.
  • Activity : RIP3 kinase inhibitor with demonstrated in vivo activity.
  • Comparison : The benzothiazole and pyrazole substituents in GSK-843 confer selectivity for RIP3 over BTK, highlighting how peripheral substituents dictate target engagement .
N-(4-(Methylsulfonyl)phenyl)thieno[3,2-c]pyridin-4-amine ()
  • Structure : Contains a sulfonyl group at the para position of the phenylamine.
  • Synthesis : Prepared via Buchwald-Hartwig coupling, a common method for aryl amine introduction.
  • Relevance : The electron-withdrawing sulfonyl group may improve metabolic stability compared to the indole-containing analog .

Substitutions on the Thieno[3,2-c]pyridine Core

3-Bromothieno[3,2-c]pyridin-4-amine ()
  • Structure : Bromine atom at the 3-position.
  • Utility: Bromine serves as a handle for further functionalization (e.g., Suzuki coupling).
4-Chloro-2-methylthieno[3,2-c]pyridine ()
  • Structure : Chlorine at the 4-position and methyl at the 2-position.
  • Methyl groups improve lipophilicity, affecting bioavailability .

Analogous Scaffolds with Varied Heterocycles

Thieno[3,2-c]pyrazol-3-amine ()
  • Structure : Pyrazole ring fused to thiophene.
  • Activity : Designed as glycogen synthase kinase-3β (GSK-3β) inhibitors. The pyrazole nitrogen forms hydrogen bonds with the kinase hinge region, a feature less prominent in pyridine-based analogs .
Thieno[3,2-c]pyridin-4-one ()
  • Structure : Ketone replaces the amine at the 4-position.
  • Synthesis : Microwave-assisted Curtius rearrangement improves yield and reaction time.

Biological Activity

3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that combines indole and thienopyridine structures. This unique combination is believed to contribute to its diverse biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H11N3SC_{15}H_{11}N_3S with a molecular weight of approximately 265.33 g/mol. The compound's structure features a fused indole and thienopyridine framework, which is crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Cell Lines Tested : In vitro studies have demonstrated effectiveness against several cancer types, including breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549).

Case Study: Anticancer Efficacy

A study evaluating the cytotoxic effects of this compound on the HT29 cell line revealed a half-maximal inhibitory concentration (IC50) of approximately 58 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin (IC50 = 47.2 µM) .

Antimicrobial Activity

Beyond anticancer properties, this compound has shown promise as an antimicrobial agent.

  • Target Organisms : The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial effects.

Comparative Antimicrobial Efficacy

A comparative analysis of similar compounds indicated that while many exhibit antimicrobial properties, this compound stands out due to its unique structural composition:

Compound NameStructureNotable ActivityUniqueness
4-(1H-indol-3-yl)thieno[2,3-b]pyridineSimilar indole-thienopyridine structureAnticancerDifferent substitution pattern
Thieno[3,2-b]indole derivativesIndole fused with thiopheneAntimicrobialLacks pyridine nitrogen
Thienopyrimidine analogsPyrimidine fused with thiopheneAntiviralDifferent heterocyclic framework

This table illustrates how the unique arrangement of functional groups in this compound may confer distinct biological activities warranting further investigation .

Mechanistic Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for determining the therapeutic potential and safety profile of the compound.

Binding Affinity Analysis

Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer progression and bacterial resistance mechanisms. This highlights its potential as a lead compound for drug development.

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